N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, an indole core, and methoxy groups, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the benzylpiperazine moiety and the methoxy groups. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperazine.
Attachment of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, piperazine, methyl iodide, dimethyl sulfate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The indole core may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-benzylpiperazin-1-yl)-benzonitrile
- 3-[(4-benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
Uniqueness
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzylpiperazine moiety and the indole core allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-21-8-9-22(33-2)24-19(21)16-20(27-24)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31) |
InChI Key |
JYFLERBYCJDEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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